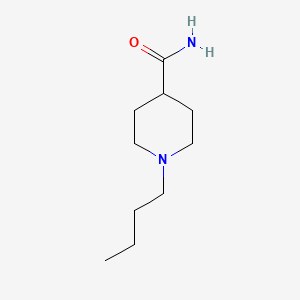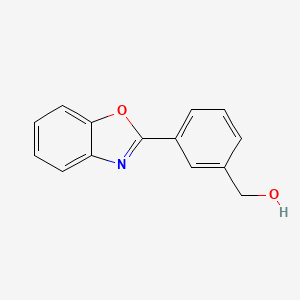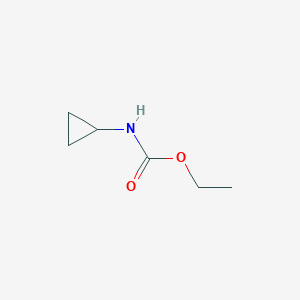
1-butylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butylpiperidine-4-carboxamide is a chemical compound with the molecular formula C10H20N2O. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Butylpiperidine-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of piperidine with butylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems. The use of automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Butylpiperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions are usually performed under anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-butylpiperidine-4-carboxamide involves its interaction with specific molecular targets. It may act on enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate neurotransmitter systems and affect signal transduction pathways .
Comparación Con Compuestos Similares
1-Benzylpiperidine-4-carboxamide: Similar in structure but with a benzyl group instead of a butyl group.
1-Methylpiperidine-4-carboxamide: Contains a methyl group, leading to different chemical properties and reactivity.
1-Ethylpiperidine-4-carboxamide: Features an ethyl group, which affects its solubility and biological activity.
Uniqueness: 1-Butylpiperidine-4-carboxamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its butyl group influences its solubility, reactivity, and potential biological activities, making it a valuable compound for various applications .
Propiedades
Número CAS |
66073-48-1 |
|---|---|
Fórmula molecular |
C10H20N2O |
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
1-butylpiperidine-4-carboxamide |
InChI |
InChI=1S/C10H20N2O/c1-2-3-6-12-7-4-9(5-8-12)10(11)13/h9H,2-8H2,1H3,(H2,11,13) |
Clave InChI |
PWVIGOPEAZKAPB-UHFFFAOYSA-N |
SMILES |
CCCCN1CCC(CC1)C(=O)N |
SMILES canónico |
CCCCN1CCC(CC1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Methoxy-4-(morpholinomethyl)phenyl]ethan-1-one](/img/structure/B3055565.png)


![Bicyclo[3.2.1]octan-6-one](/img/structure/B3055568.png)









![5-(Chloromethyl)-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B3055586.png)
